

# A Comprehensive Technical Guide to 3-Methyl-2-nitrobenzonitrile for Advanced Research

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## Compound of Interest

Compound Name: 3-Methyl-2-nitrobenzonitrile

Cat. No.: B167913

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## Introduction: Unveiling a Key Synthetic Building Block

**3-Methyl-2-nitrobenzonitrile** is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its strategic substitution pattern, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, imparts a unique chemical reactivity profile that is of significant interest to researchers in medicinal chemistry, drug development, and material science. This guide provides an in-depth exploration of its nomenclature, physicochemical characteristics, synthesis, reactivity, and safe handling protocols, designed to empower scientists in leveraging this versatile molecule for their research endeavors. The reduction of the nitro group to an amine, for instance, opens up a pathway to derivatives that have demonstrated promising biological activities, including significant antiproliferative effects against various cancer cell lines, marking it as a compound of interest for the development of new therapeutic agents.

## Part 1: Compound Identification and Nomenclature

A clear and unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. **3-Methyl-2-nitrobenzonitrile** is known by several alternative names and is uniquely identified by its CAS Registry Number.

Table 1: Compound Identifiers for **3-Methyl-2-nitrobenzonitrile**

Identifier Type	Value
Primary Name	3-Methyl-2-nitrobenzonitrile
Systematic (IUPAC) Name	3-Methyl-2-nitrobenzonitrile
CAS Registry Number	1885-77-4 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	162.15 g/mol <a href="#">[1]</a>
InChI Key	MIDHYAOVUFWYPU-UHFFFAOYSA-N <a href="#">[3]</a>

A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.

## Synonyms and Alternative Names:

- 3-CYANO-2-NITROTOLUENE[\[2\]](#)
- Benzonitrile, 3-methyl-2-nitro-[\[1\]](#)[\[2\]](#)
- m-Tolunitrile, 2-nitro-[\[1\]](#)
- 3-Methyl-2-nitro-benzonitrile[\[2\]](#)

## Part 2: Physicochemical and Spectroscopic Characterization

Understanding the physical and spectroscopic properties of **3-Methyl-2-nitrobenzonitrile** is essential for its purification, characterization, and use in subsequent reactions.

Table 2: Physicochemical Properties of **3-Methyl-2-nitrobenzonitrile**

Property	Value	Source
Physical State	Solid	General Knowledge
Appearance	Pale yellow to light brown solid	General Knowledge
Melting Point	Not explicitly found in searches	
Boiling Point	Not explicitly found in searches	
Solubility	Insoluble in water; soluble in organic solvents like ethanol and acetone.	General Knowledge

## Spectroscopic Data

Spectroscopic analysis provides a fingerprint for the structural confirmation of **3-Methyl-2-nitrobenzonitrile**.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region would display a complex splitting pattern due to the disubstituted ring system. The methyl group would appear as a singlet, typically in the range of 2.3-2.6 ppm.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons will appear between 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon will resonate at a higher field, typically around 20 ppm.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key vibrational frequencies are expected for the nitrile (C≡N) stretch around 2220-2240 cm<sup>-1</sup> and the asymmetric and symmetric stretches of the nitro (NO<sub>2</sub>) group at approximately 1530 cm<sup>-1</sup> and 1350 cm<sup>-1</sup>, respectively.<sup>[4]</sup>
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M<sup>+</sup>) at an m/z corresponding to the molecular weight of the compound (162.15). Fragmentation patterns

can provide further structural information.

## Part 3: Synthesis and Manufacturing

The synthesis of **3-Methyl-2-nitrobenzonitrile** can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

### Primary Synthetic Pathway: Electrophilic Nitration of 3-Methylbenzonitrile

A common and direct method for the synthesis of **3-Methyl-2-nitrobenzonitrile** is the electrophilic aromatic substitution of 3-methylbenzonitrile.<sup>[1]</sup>

- **Reaction Principle:** This reaction involves the introduction of a nitro group (-NO<sub>2</sub>) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid (HNO<sub>3</sub>) and concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>). The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly reactive nitronium ion (NO<sub>2</sub><sup>+</sup>), which is the active electrophile.<sup>[1]</sup>
- **Regioselectivity Considerations:** The directing effects of the substituents on the aromatic ring play a critical role in the outcome of the reaction. The methyl group is an ortho, para-director, while the nitrile group is a meta-director. This leads to a challenge in controlling the position of nitration, and a mixture of isomers, including **3-methyl-2-nitrobenzonitrile**, 3-methyl-4-nitrobenzonitrile, and 3-methyl-6-nitrobenzonitrile, is often obtained.<sup>[1]</sup>

Caption: Electrophilic nitration of 3-methylbenzonitrile.

### Alternative Synthetic Route: From 3-Methyl-2-nitrobenzoic Acid

An indirect but often more regioselective approach involves the synthesis and subsequent conversion of 3-methyl-2-nitrobenzoic acid.<sup>[4]</sup>

- **Reaction Principle:** This multi-step process begins with the nitration of 3-methylbenzoic acid. The carboxylic acid group can then be converted to a primary amide, which is subsequently

dehydrated to the nitrile. This method allows for better control over the introduction of the nitro group relative to the methyl group.

Caption: Multi-step synthesis from 3-methylbenzoic acid.

## Experimental Protocol: Nitration of 3-Methylbenzonitrile (Illustrative)

The following is a generalized protocol and should be optimized for specific laboratory conditions.

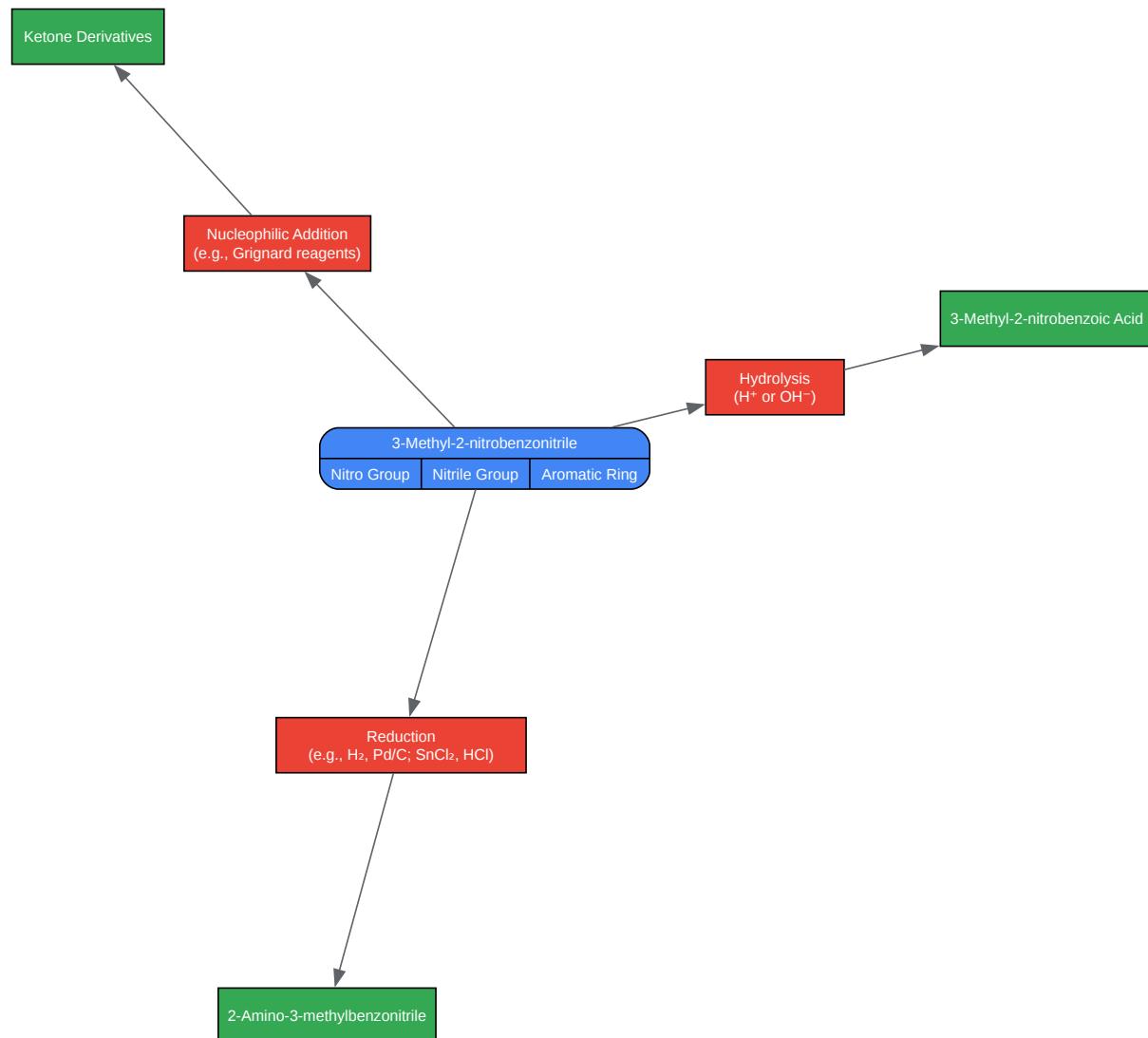
- Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
- Addition of Substrate: Slowly add 3-methylbenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.
- Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it in an ice bath. Add the nitrating mixture dropwise to the solution of 3-methylbenzonitrile in sulfuric acid over a period of 1-2 hours, ensuring the temperature does not exceed 15 °C.
- Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.
- Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
- Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

## Part 4: Chemical Reactivity and Applications in Drug Development

The chemical reactivity of **3-Methyl-2-nitrobenzonitrile** is dominated by the interplay of its three functional groups, making it a valuable precursor in the synthesis of complex molecular

architectures.[\[1\]](#)

## Core Reactivity



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Caption: Key reaction pathways of **3-Methyl-2-nitrobenzonitrile**.

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation ( $H_2/Pd-C$ ) or metal-acid systems (e.g.,  $SnCl_2/HCl$ ). The resulting 2-amino-3-methylbenzonitrile is a key intermediate for the synthesis of heterocyclic compounds and other pharmacologically active molecules.
- Transformations of the Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide. It can also react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.

## Applications in Drug Discovery and Development

The primary application of **3-Methyl-2-nitrobenzonitrile** in the pharmaceutical industry is as a starting material for the synthesis of more complex molecules with potential therapeutic value. The derivatives obtained from this compound are explored in various therapeutic areas, including oncology.<sup>[1]</sup> For instance, it is a known intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancer.<sup>[1]</sup>

## Part 5: Safety, Handling, and Disposal

Due to its potential toxicity, proper safety precautions must be observed when handling **3-Methyl-2-nitrobenzonitrile**.

Table 3: Hazard and Safety Information

Category	Information
Hazard Classification	Toxic if swallowed, in contact with skin, or if inhaled.[5]
Signal Word	Danger[6]
Hazard Statements	H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.[5]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]

## Handling and Storage

- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[6] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.

## First-Aid Measures

- If Swallowed: Immediately call a poison center or doctor.[6]
- If on Skin: Wash with plenty of soap and water.[6]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Disposal

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[6\]](#)

## References

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